molecular formula C16H12N2O5 B5824365 (E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid

(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid

Cat. No.: B5824365
M. Wt: 312.28 g/mol
InChI Key: FDEXOECUQJOETC-NTEUORMPSA-N
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Description

(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a nitrobenzoyl group, an amide linkage, and a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid typically involves the condensation of 3-nitrobenzoic acid with an appropriate amine, followed by the formation of the enone structure through a Knoevenagel condensation reaction. The reaction conditions often include the use of a base such as pyridine or triethylamine and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The enone moiety can be reduced to the corresponding alkane using reagents such as sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Saturated alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid: Unique due to its specific functional groups and structural arrangement.

    3-Nitrobenzoic acid: Lacks the enone and amide functionalities.

    Phenylprop-2-enoic acid: Does not contain the nitrobenzoyl group.

Uniqueness

This compound is unique due to the combination of its nitrobenzoyl, amide, and enone functionalities, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15(12-7-4-8-13(10-12)18(22)23)17-14(16(20)21)9-11-5-2-1-3-6-11/h1-10H,(H,17,19)(H,20,21)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEXOECUQJOETC-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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